

# tributylmethylphosphonium methyl sulfate ionic liquid properties

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## Compound of Interest

Compound Name: *Tributylmethylphosphonium methyl sulfate*

CAS No.: 69056-62-8

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An In-depth Technical Guide to **Tributylmethylphosphonium Methyl Sulfate**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **tributylmethylphosphonium methyl sulfate**, a phosphonium-based ionic liquid (IL) of significant interest to researchers, chemists, and professionals in drug development. We will move beyond a simple recitation of data to provide a foundational understanding of its properties, the rationale behind its synthesis and characterization, and its potential in advanced applications.

## Introduction: The Unique Profile of a Phosphonium Ionic Liquid

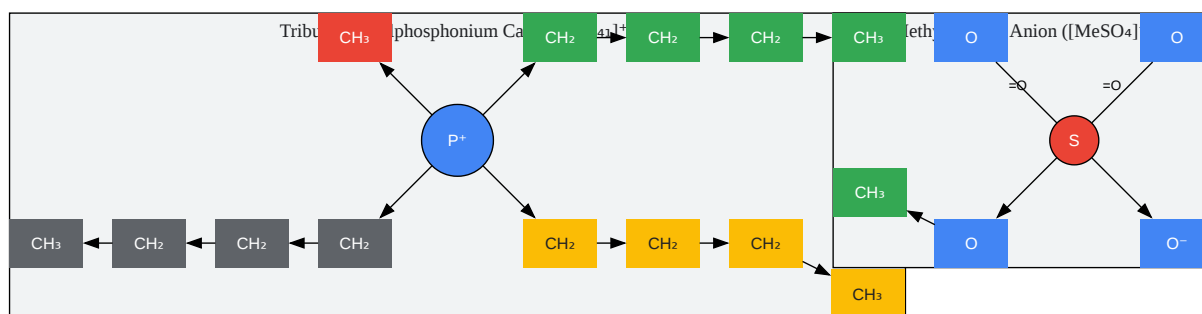
**Tributylmethylphosphonium methyl sulfate**, often referred to as [P<sub>4441</sub>][MeSO<sub>4</sub>], belongs to the class of phosphonium ionic liquids. These materials are salts with melting points below 100°C, composed of a bulky, asymmetric tributylmethylphosphonium cation and a methyl

sulfate anion. Unlike their more common imidazolium or pyridinium counterparts, phosphonium ILs exhibit a distinct set of properties, including generally higher thermal and chemical stability, which makes them highly attractive for demanding industrial and research applications.[1]

This guide will dissect the core physicochemical properties of  $[P_{4441}][MeSO_4]$ , offering insights into how its molecular structure dictates its macroscopic behavior and utility as a versatile solvent, catalyst, and electrochemical medium.[2]

## Molecular Structure and Core Identifiers

The defining characteristics of **tributylmethylphosphonium methyl sulfate** originate from its ionic composition. The cation features a central phosphorus atom bonded to three butyl chains and one methyl group, creating a sterically hindered and charge-delocalized structure. This is paired with the smaller, inorganic methyl sulfate anion.



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Caption: Molecular structure of the tributylmethylphosphonium cation and methyl sulfate anion.

This specific structure gives rise to its identity, which is cataloged under several key identifiers useful for regulatory and research purposes.

Identifier	Value	Source(s)
CAS Number	69056-62-8	[2][3][4][5]
Molecular Formula	C <sub>14</sub> H <sub>33</sub> O <sub>4</sub> PS	[2][4][5]
Molecular Weight	328.45 g/mol	[3][4][6]
IUPAC Name	methyl sulfate;tributyl(methyl)phosphonium	[4]
InChI	InChI=1S/C13H30P.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1	[4]
SMILES	CCCC(CCCC)CCCC.COS(=O)(=O)[O-]	[4]

## Core Physicochemical Properties

The utility of an ionic liquid is defined by its physical properties. The data below has been consolidated from various technical sources to provide a quantitative overview.

Property	Value	Conditions	Source(s)
Appearance	White solid to pale-yellow liquid	Ambient	[2]
Melting Point	34 °C	-	[3]
Density	1.066 g/cm <sup>3</sup>	25 °C	[3]
Viscosity	409 cP (mPa·s)	25 °C	[3]
Thermal Stability	High; phosphonium ILs are stable >300 °C	TGA	[2][7][8]

## Thermal Stability: A Key Advantage

One of the most compelling reasons to select a phosphonium IL is its exceptional thermal stability.[2] Dynamic thermogravimetric analysis (TGA) studies consistently show that phosphonium ILs can withstand temperatures of 300°C and often significantly higher before decomposition begins.[7][8] This robustness is attributed to the strength of the phosphorus-carbon bonds and the absence of easily abstractable protons on the cation, a feature that makes them more stable than many nitrogen-based heterocyclic ILs like those from the imidazolium family.[1] This property is critical for high-temperature chemical synthesis, where it ensures the solvent maintains its integrity.[9]

## Viscosity and Ionic Conductivity: A Delicate Balance

With a viscosity of 409 cP at 25°C, **tributylmethylphosphonium methyl sulfate** is moderately viscous.[3] Viscosity in ionic liquids is a direct consequence of strong coulombic interactions and van der Waals forces between the ions. While high viscosity can be a drawback in terms of mass transfer, it is intrinsically linked to the forces that create the IL's negligible vapor pressure.

Ionic conductivity is inversely related to viscosity. Although specific conductivity data for this exact IL is not readily available, phosphonium ILs are known to be good ionic conductors.[2] In general, they exhibit higher conductivity than their ammonium analogues, a trait attributed to the larger size and greater polarizability of the phosphorus atom, which can influence ion mobility.[10] This makes them promising candidates for electrochemical applications such as in batteries and supercapacitors.[1][11]

## Solubility Profile: The "Designer" Solvent Aspect

**Tributylmethylphosphonium methyl sulfate** demonstrates good solubility in a range of organic solvents and is highly soluble in polar solvents.[2][12] This behavior is governed by the "like dissolves like" principle; the ionic nature of the IL favors interaction with polar molecules, while the four alkyl chains on the cation provide lipophilic character, allowing it to dissolve less polar substances. This tunable solubility is a hallmark of ionic liquids, enabling their use in biphasic catalysis and liquid-liquid extractions.

## Synthesis and Characterization

Trustworthy research requires a pure, well-characterized starting material. The synthesis of **tributylmethylphosphonium methyl sulfate** is a straightforward quaternization reaction.

## Experimental Protocol: Synthesis

This protocol is based on the well-established Menshutkin-type reaction for creating quaternary phosphonium and ammonium salts.

**Core Principle:** The lone pair of electrons on the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. This forms a new phosphorus-carbon bond and transfers a positive charge to the phosphorus atom, with the methyl sulfate anion acting as the counter-ion.

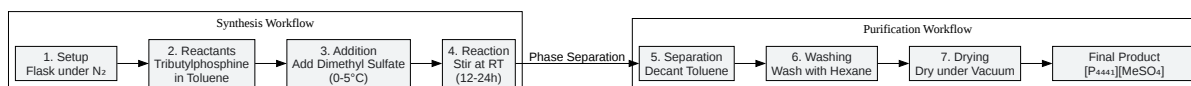
Materials:

- Tributylphosphine (1.0 eq.)
- Dimethyl sulfate (1.0 eq.)
- Anhydrous toluene (or other suitable inert solvent)
- Three-necked round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, condenser.

Procedure:

- **Inert Atmosphere:** Assemble the glassware and flush the system thoroughly with dry nitrogen. It is crucial to maintain an inert atmosphere as tributylphosphine is readily oxidized by air.
- **Reaction Setup:** In the flask, dissolve tributylphosphine in anhydrous toluene.
- **Reactant Addition:** Place the flask in an ice-water bath to control the initial exotherm. Slowly add dimethyl sulfate dropwise from the dropping funnel over 1-2 hours with vigorous stirring. **CAUTION:** The reaction is exothermic, and dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE).<sup>[13]</sup>
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours to ensure the reaction proceeds to completion.

- **Product Isolation:** The product, an ionic liquid, will typically separate as a denser, immiscible layer. If the product solidifies, it can be filtered.
- **Purification:** Decant the upper toluene layer. Wash the resulting ionic liquid product multiple times with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting materials. Dry the final product under high vacuum to remove all volatile residues.



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